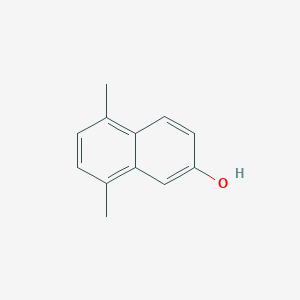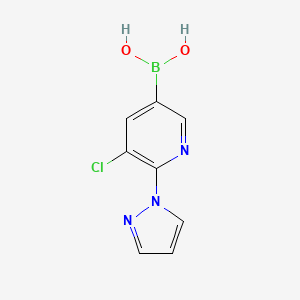![molecular formula C9H9Cl2NO5S B14081987 Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- CAS No. 10230-76-9](/img/structure/B14081987.png)
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- is a complex organic compound with the molecular formula C9H9Cl2NO5S. This compound is characterized by the presence of a benzene ring substituted with a 2,2-dichloroethylsulfonyl group, a methoxy group, and a nitro group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- typically involves multiple steps, starting with the nitration of methoxybenzene to introduce the nitro group. This is followed by sulfonylation to attach the 2,2-dichloroethylsulfonyl group. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired substitutions occur without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of hazardous chemicals and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield aniline derivatives, while substitution reactions can introduce various functional groups onto the benzene ring.
Applications De Recherche Scientifique
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidative stress, enzyme inhibition, and receptor binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzene, 4-[(2-chloroethyl)sulfonyl]-1-methoxy-2-nitro-
- Benzene, 4-[(2,2-dibromoethyl)sulfonyl]-1-methoxy-2-nitro-
- Benzene, 4-[(2,2-difluoroethyl)sulfonyl]-1-methoxy-2-nitro-
Uniqueness
Benzene, 4-[(2,2-dichloroethyl)sulfonyl]-1-methoxy-2-nitro- is unique due to the presence of the 2,2-dichloroethylsulfonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
10230-76-9 |
|---|---|
Formule moléculaire |
C9H9Cl2NO5S |
Poids moléculaire |
314.14 g/mol |
Nom IUPAC |
4-(2,2-dichloroethylsulfonyl)-1-methoxy-2-nitrobenzene |
InChI |
InChI=1S/C9H9Cl2NO5S/c1-17-8-3-2-6(4-7(8)12(13)14)18(15,16)5-9(10)11/h2-4,9H,5H2,1H3 |
Clé InChI |
MVFNAYBRMRRTTO-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)CC(Cl)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Ethoxypropyl)-1-(4-methylphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081914.png)
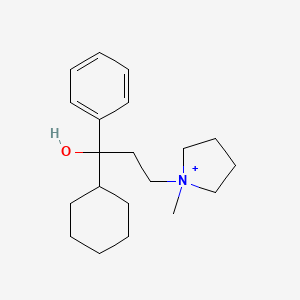
![trimethyl-[(4S)-4-methylcyclohexen-1-yl]oxysilane](/img/structure/B14081942.png)
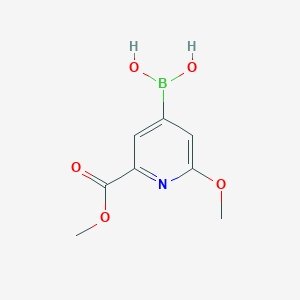
![ethyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14081945.png)
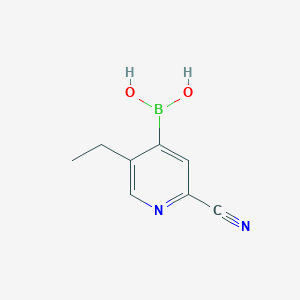
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14081951.png)
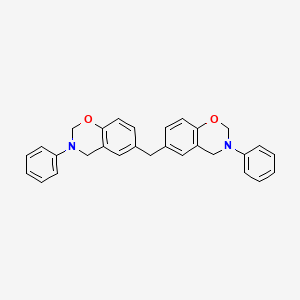
![(S)-4-((7H-Dibenzo[c,g]carbazol-7-yl)methyl)-2-methyl-4,5-dihydrooxazole](/img/structure/B14081969.png)

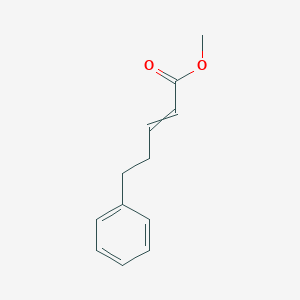
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
